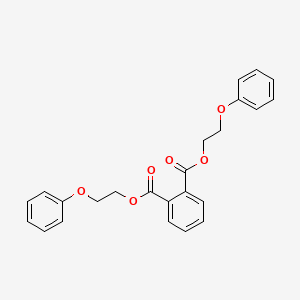
Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate: is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two phenoxyethyl groups attached to a benzene-1,2-dicarboxylate core. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 2-phenoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl groups can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of bis(2-hydroxyethyl) benzene-1,2-dicarboxylate.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate is used as a plasticizer in the production of flexible polymers. It enhances the flexibility and durability of polymeric materials .
Biology: In biological research, this compound is studied for its potential endocrine-disrupting effects. It is used in studies investigating the impact of phthalate esters on hormonal pathways .
Medicine: While not directly used as a therapeutic agent, this compound is used in medical research to study its effects on cellular processes and its potential toxicity .
Industry: In the industrial sector, this compound is used as a plasticizer in the manufacture of various plastic products, including cables, flooring, and automotive parts .
Mechanism of Action
The mechanism of action of bis(2-phenoxyethyl) benzene-1,2-dicarboxylate involves its interaction with cellular receptors and enzymes. It is known to bind to and inhibit certain enzymes involved in the glucocorticoid biosynthesis pathway, leading to altered hormonal levels. This interaction primarily involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate (DEHP): A widely used plasticizer with similar applications but different alkyl groups.
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: Another phthalate ester with different alkyl groups
Uniqueness: Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate is unique due to the presence of phenoxyethyl groups, which impart distinct chemical properties compared to other phthalate esters. These properties include enhanced thermal stability and specific interactions with biological targets .
Properties
CAS No. |
37832-66-9 |
|---|---|
Molecular Formula |
C24H22O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
bis(2-phenoxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H22O6/c25-23(29-17-15-27-19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(26)30-18-16-28-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI Key |
HCHHNNBICUNCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


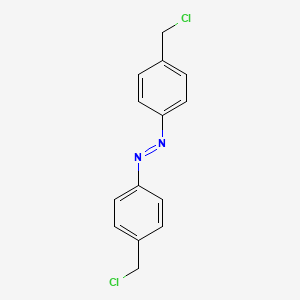
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
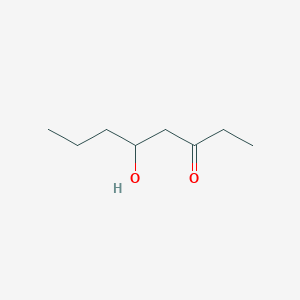
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
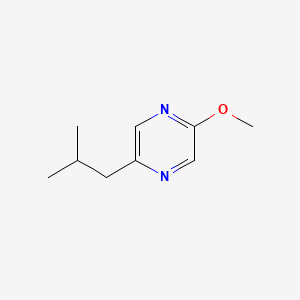
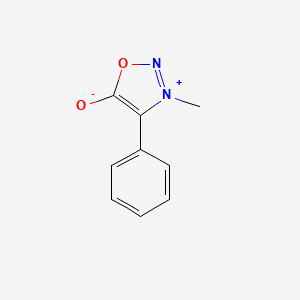
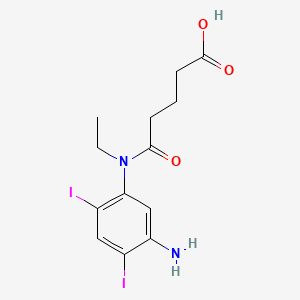
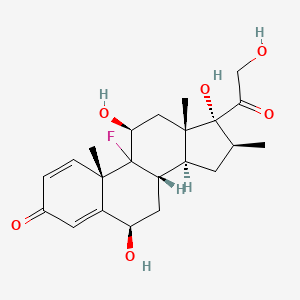
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
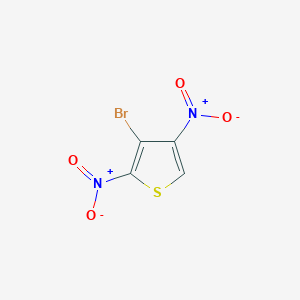
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
